PIN1 Ligand-2-Derived PROTAC (P1D-34) Achieves DC50 of 177 nM vs. Sulfopin Inhibitor Showing No Degradation Activity
PIN1 ligand-2 serves as the Pin1-recruiting warhead in P1D-34, a first-in-class covalent Pin1 PROTAC degrader. In MV-4-11 acute myeloid leukemia cells, P1D-34 induces dose-dependent Pin1 degradation with a DC50 value of 177 nM and achieves a maximum degradation (Dmax) of 95% [1]. In direct head-to-head comparison, the parent Pin1 inhibitor Sulfopin (Ki = 17 nM in FP assay) fails to induce any detectable Pin1 degradation at equivalent concentrations [2]. This functional divergence—degradation vs. inhibition—is the critical differentiating feature of the PROTAC approach enabled by PIN1 ligand-2.
| Evidence Dimension | Pin1 protein degradation efficacy (DC50) |
|---|---|
| Target Compound Data | DC50 = 177 nM; Dmax = 95% |
| Comparator Or Baseline | Sulfopin (parent Pin1 inhibitor): No degradation observed |
| Quantified Difference | 177 nM DC50 vs. no degradation activity |
| Conditions | MV-4-11 AML cells; Western blot quantification; 24 h treatment |
Why This Matters
This quantitative degradation data validates that PIN1 ligand-2, when incorporated into the P1D-34 PROTAC architecture, enables functional protein knockdown rather than mere enzymatic inhibition, which is essential for studying Pin1's non-enzymatic scaffolding functions.
- [1] Shi Y, et al. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia. Chem Sci. 2024;15(13):5027-5035. (Fig. 2A-B: DC50 = 177 nM, Dmax = 95%). View Source
- [2] Shi Y, et al. Chem Sci. 2024;15(13):5027-5035. (Fig. 2F: Sulfopin does not induce Pin1 degradation). View Source
